molecular formula C7H5NO3 B15210240 [1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole CAS No. 127493-26-9

[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole

Cat. No.: B15210240
CAS No.: 127493-26-9
M. Wt: 151.12 g/mol
InChI Key: WXPPOVJKPQKHEU-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) and Pyrrole (B145914) Ring Systems in Fused Heterocyclic Architectures

Similarly, the pyrrole ring , a five-membered aromatic heterocycle with one nitrogen atom, is a fundamental structural unit in a vast array of natural products and synthetic compounds, including heme, chlorophyll, and many pharmaceuticals. beilstein-journals.org The fusion of pyrrole rings with other heterocyclic systems often leads to compounds with interesting photophysical properties and biological activities. beilstein-journals.org

The combination of these two rings into a pyrrolo-isoxazole nucleus has been explored, with resulting compounds showing a range of biological activities, including neuroprotective, anti-stress, and antibacterial properties. beilstein-journals.org

Academic and Research Rationale for Investigating theguidechem.comchemicalbook.comDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole Scaffold

While specific research on chemicalbook.comDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole is not publicly available, the rationale for investigating such a scaffold can be inferred from the properties of its components. The addition of the 1,3-dioxole (B15492876) ring , often found in natural products like safrole and as a substituent in drug molecules, could impart unique electronic and steric properties. It can act as a rigid planarizing group and its oxygen atoms can participate in hydrogen bonding.

The academic interest in this scaffold would likely stem from:

Novelty: The unexplored nature of this specific ring fusion presents an opportunity for original research.

Structural Complexity: The synthesis of such a complex, multi-ring system would be a challenging and academically rewarding endeavor.

Potential Biological Activity: The combination of the biologically relevant isoxazole and pyrrole rings with the modulating 1,3-dioxole group could lead to new compounds with unique pharmacological profiles.

Overview of Current Academic Research Trajectories for Complex Fused Heterocyclic Compounds

Current research in complex fused heterocyclic compounds is driven by several key objectives:

Development of Novel Synthetic Methodologies: A significant portion of heterocyclic chemistry research focuses on creating new, efficient, and stereoselective methods to construct complex ring systems.

Drug Discovery: Fused heterocycles are a rich source of new drug candidates. echemi.com Research is often directed towards synthesizing libraries of related compounds to screen for activity against various diseases, including cancer, infectious diseases, and neurological disorders. chemmade.comclockss.org

Materials Science: The unique electronic and photophysical properties of fused aromatic heterocycles make them attractive targets for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Due to the absence of specific research data for chemicalbook.comDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole, detailed research findings and data tables cannot be provided. The exploration of this compound remains an open avenue for future chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127493-26-9

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

3,5,7-trioxa-8-azatricyclo[6.3.0.02,6]undeca-1(11),2(6),9-triene

InChI

InChI=1S/C7H5NO3/c1-2-5-6-7(10-4-9-6)11-8(5)3-1/h1-3H,4H2

InChI Key

WXPPOVJKPQKHEU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)ON3C2=CC=C3

Origin of Product

United States

Synthetic Methodologies For 1 2 Dioxolo 4,5 D Pyrrolo 1,2 B Isoxazole and Its Analogues

Cycloaddition Reactions in the Formation of the Pyrroloisoxazole Core

Cycloaddition reactions are a cornerstone in the synthesis of complex heterocyclic molecules due to their ability to form multiple bonds and stereocenters in a single, atom-economical step. The formation of the pyrroloisoxazole core often utilizes the [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, which is a versatile method for constructing five-membered rings.

The 1,3-dipolar cycloaddition of nitrones with various dipolarophiles (typically alkenes or alkynes) is a key strategy for synthesizing the isoxazolidine (B1194047) ring, a direct precursor to the isoxazole (B147169) core of the target scaffold. This reaction is powerful because it can generate up to three new contiguous stereogenic centers in one step. Nitrones are stable 1,3-dipoles, which makes them particularly useful reactants for creating a diverse range of heterocyclic compounds. The resulting isoxazolidine ring is of significant interest due to the N-O bond, which can be easily cleaved under reductive conditions, allowing for further transformation into valuable molecules like 1,3-aminoalcohols.

Achieving asymmetry in the 1,3-dipolar cycloaddition is crucial for the synthesis of enantiomerically pure compounds. One approach involves the use of chiral catalysts. For instance, a copper-catalyzed enantioselective alkyne addition to nitrones has been developed, providing a method for synthesizing chiral propargyl N-hydroxylamines, which are versatile precursors for other chiral nitrogen-containing compounds. Another strategy is substrate-based, relying on the chirality of the reactants themselves. However, the use of a chiral center on the dipole does not always guarantee high asymmetric induction. For example, the cycloaddition of a chiral nitrile oxide with α-methylene-γ-lactams resulted in an almost 50:50 mixture of diastereoisomers, indicating that the chiral center was not highly effective in directing the stereochemical outcome.

Regioselectivity, which dictates the orientation of the dipole and dipolarophile in the cycloadduct, is a critical aspect of the synthesis. The cycloaddition of nitrones can often lead to mixtures of regioisomers, but high regioselectivity can be achieved by carefully choosing the substrates and reaction conditions. For instance, the cycloaddition of a chiral nitrile oxide to 1-R-substituted 3,3-methylene-5,5-dimethyl-2-pyrrolidinones proceeds regioselectively to form spiroisoxazolines. The nature of the dipolarophile can also control the regioselectivity of the reaction. Computational studies using Density Functional Theory (DFT) can be employed to investigate and predict the regioselectivity of 1,3-dipolar cycloaddition reactions by calculating the energy barriers for different reaction pathways.

DipoleDipolarophileProduct(s)RegioselectivityRef
Arylnitrile OxideChiral LactamMajor and Minor DiastereomersAttack from less hindered face
2,4-dimethylthiazolAcrylonitrileHead-to-head and Head-to-tail isomersDependent on FMO interactions
Isatin-derived azomethine ylides1,4-enedione derivativesN-fused pyrrolidinyl spirooxindolesDipolarophile-controlled

This table illustrates how substrate choice influences the regiochemical outcome of 1,3-dipolar cycloaddition reactions.

Diastereoselectivity in nitrone cycloadditions is influenced by the steric and electronic properties of both the nitrone and the dipolarophile. The reaction of a chiral α-methylene-γ-lactam with a stable nitrile oxide resulted in a 67:33 ratio of diastereoisomers, favoring the product formed from the dipole attacking the less hindered face of the dipolarophile. In some cases, the diastereoselectivity can be controlled by the reaction conditions. The 1,3-dipolar cycloaddition of nitrones with 2-(2-oxoindoline-3-ylidene)acetates showed reversibility, which allows for thermodynamic control over the diastereomeric ratio by adjusting the reaction temperature. This reversibility means that keeping the reaction mixture for a longer time or at a different temperature can change the ratio of the resulting stereoisomers.

ReactantsConditionsDiastereomeric Ratio (dr)Ref
Chiral nitrile oxide + achiral α-methylene-γ-lactams-~50:50
Achiral nitrile oxide + chiral α-methylene-γ-lactam-67:33
2-(2-oxoindoline-3-ylidene)acetates + nitronesTemperature dependentControllable
Isatin-derived azomethine ylides + dipolarophilesRoom Temperatureup to >99:1

This table summarizes reported diastereoselectivity for various 1,3-dipolar cycloaddition reactions leading to isoxazolidine-containing scaffolds.

Employing nitrones that are themselves chiral and non-racemic is a direct method to induce stereochemistry in the cycloadducts. Carbohydrate-derived nitrones, both acyclic and cyclic, have been used in 1,3-dipolar cycloadditions to synthesize biologically relevant glycomimetics. These reactions often exhibit high stereoselectivity, transferring the chirality from the nitrone to the newly formed heterocyclic ring. While diastereoselective additions of nucleophiles to chiral nitrones are limited by the availability of these chiral starting materials, they represent a valuable approach for creating optically active products.

Thermal conditions are typically sufficient to initiate 1,3-dipolar cycloadditions, as they are generally allowed by the Woodward-Hoffmann rules for pericyclic reactions. The reaction involves a [4π + 2π] cycloaddition between the 4π electron system of the nitrone and the 2π electron system of the dipolarophile. In many reported syntheses of isoxazolidines and related structures via nitrone cycloaddition, the reactions proceed under thermal conditions, often by simply heating the reactants in a suitable solvent. The reversibility of some of these cycloadditions under thermal conditions can be exploited to control the product distribution, favoring the thermodynamically more stable isomer.

Green Chemistry Approaches in Pyrroloisoxazole Synthesis

Multi-Component Reactions (MCRs) for Complex Heterocyclic Assembly

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing the formation of complex molecules from three or more starting materials in a single step. nih.gov This approach is highly valued for its efficiency, atom economy, and the ability to generate molecular diversity quickly. nih.govresearchgate.net MCRs are particularly well-suited for the synthesis of pyrrole (B145914) derivatives and other nitrogen-containing heterocycles. bohrium.comdissertationtopic.net

The development of novel MCRs provides an attractive entry into the synthesis of complex pyrrole derivatives, which are important scaffolds in medicinal chemistry and materials science. researchgate.netbohrium.com These reactions often proceed with high bond-forming efficiency and operational simplicity, aligning with the principles of green chemistry by reducing reaction steps and purification needs. orientjchem.org For example, a one-pot, four-component synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles] has been developed using readily available starting materials. orientjchem.org

Strategies for the Integration of thersc.orgorientjchem.orgDioxolo Moiety

The integration of the rsc.orgorientjchem.orgdioxolo (methylenedioxy) moiety into the pyrroloisoxazole framework is a key step in creating the target compound. This functional group is often introduced by starting with a precursor that already contains the dioxole ring, such as piperonal (B3395001) (heliotropin). The synthesis can then proceed by building the pyrroloisoxazole core onto this existing scaffold.

Strategies for constructing fused heterocyclic systems often involve cycloaddition reactions. For instance, the 1,3-dipolar cycloaddition of nitrile oxides with appropriate dipolarophiles is a common method for forming the isoxazole ring. edu.krdresearchgate.net The pyrrole ring can be constructed through various methods, including the Paal-Knorr synthesis or Hantzsch pyrrole synthesis. semanticscholar.org The specific strategy for assembling the rsc.orgorientjchem.orgDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole core would likely involve a multi-step sequence where the pyrrole and isoxazole rings are annulated onto a rsc.orgorientjchem.orgdioxole-containing precursor.

Derivatization and Functionalization Strategies of thersc.orgorientjchem.orgDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole Core

Once the core structure is synthesized, further derivatization and functionalization can be carried out to explore structure-activity relationships and develop analogues with diverse properties.

The introduction of various substituents on the heterocyclic core can significantly influence the compound's biological and physical properties. Different functional groups can be introduced at various positions of the pyrroloisoxazole ring system.

For example, in the synthesis of related pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] rsc.orgbohrium.comoxazoles, various alkyl and aralkyl halides were used to introduce substituents on the nitrogen atom of the pyrrole ring. nih.gov Similarly, different aldehydes can be used in the initial steps of the synthesis to introduce a variety of aryl or alkyl groups. The functionalization can also involve reactions on the existing core, such as electrophilic substitution on the pyrrole ring or modification of functional groups already present.

Table 2: Compound Names Mentioned in the Article

Compound Name
rsc.orgorientjchem.orgDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole
Bis-nitrones of glyoxal (B1671930)
N-substituted maleimides
Symmetric bis-pyrroloisoxazole cycloadducts
Spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles]
Piperonal (Heliotropin)

Selective Chemical Transformations on the Fused System

The chemical reactivity of the fused thieme-connect.comresearchgate.netdioxolo[4,5-d]pyrrolo[1,2-b]isoxazole system, while not extensively documented for the parent compound itself, can be inferred from the transformations of analogous fused pyrrolo-isoxazole structures. The strategic placement of substituents on the heterocyclic core allows for a variety of selective chemical transformations, enabling the synthesis of a diverse range of derivatives. Key reactive sites include the pyrrole and isoxazole rings, as well as any appended functional groups.

One of the primary methods for the functionalization of related fused isoxazole systems is through cycloaddition reactions. thieme-connect.comrsc.org For instance, the 1,3-dipolar cycloaddition of nitrones with N-substituted maleimides is a common strategy to construct pyrrolo-isoxazole frameworks. rsc.org This methodology often results in the formation of a single regioisomer, highlighting the selectivity of the reaction. rsc.org The reaction conditions, such as the solvent and temperature, can influence the stereochemical outcome, with aqueous media at elevated temperatures favoring the formation of specific diastereoisomers. rsc.org

Furthermore, intramolecular 1,3-dipolar cycloaddition reactions have been successfully employed to synthesize complex fused isoxazole derivatives. researchgate.netnih.gov This approach, often catalyzed by an acid such as p-toluenesulfonic acid, allows for the construction of novel tricyclic isoxazoles under mild conditions. researchgate.net The versatility of this method is demonstrated by its application in the synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloids, where new C–N, C–C, and C–O bonds are formed in a one-pot process. nih.gov

Substituents on the aromatic portions of these fused systems can be readily modified. For example, electron-donating groups on aromatic rings attached to the core structure generally lead to better yields in cycloaddition reactions compared to electron-withdrawing groups. thieme-connect.com This suggests that the electronic nature of the substituents plays a crucial role in the reactivity of the entire fused system.

The following table summarizes selective chemical transformations reported for analogous fused pyrrolo-isoxazole systems, which could be applicable to the thieme-connect.comresearchgate.netdioxolo[4,5-d]pyrrolo[1,2-b]isoxazole core.

Table 1: Selective Chemical Transformations on Analogous Fused Pyrrolo-Isoxazole Systems

Starting Material AnalogueReagents and ConditionsProduct TypeKey TransformationYield (%)Reference
Bis-nitrones of glyoxal and N-substituted maleimidesWater, 70 °C, 10-15 minutesSymmetric bis-pyrrolo isoxazole cycloadducts[3+2] CycloadditionNot specified rsc.org
N-propargylbenzimidazole oxime derivativep-Toluenesulfonic acid, MeCN–H2O (1:1), 80 °CImidazo[1′,2′:1,2]pyrrolo[3,4-c]isoxazole derivativesIntramolecular 1,3-dipolar cycloaddition40–75 thieme-connect.comresearchgate.net
Propargyl-substituted methyl azaarenestert-Butyl nitrite (B80452) (TBN)Isoxazole-fused tricyclic quinazoline alkaloidsIntramolecular cycloaddition and annulationNot specified nih.gov

The data indicates that cycloaddition reactions are a cornerstone for both the synthesis and functionalization of these complex heterocyclic systems. The choice of reagents and reaction conditions allows for a high degree of control over the regioselectivity and stereoselectivity of the resulting products. While specific transformations on the thieme-connect.comresearchgate.netdioxolo[4,5-d]pyrrolo[1,2-b]isoxazole parent molecule are yet to be reported, the reactivity patterns observed in these closely related analogues provide a solid foundation for predicting its chemical behavior and for the design of synthetic routes to novel derivatives.

Mechanistic Investigations Of 1 2 Dioxolo 4,5 D Pyrrolo 1,2 B Isoxazole Formation Pathways

Experimental Elucidation of Reaction Mechanisms

The elucidation of the reaction mechanism for the formation of researchgate.netclockss.orgDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole fundamentally relies on a variety of experimental techniques. A primary and highly effective method for constructing the isoxazole (B147169) ring within such a fused system is the 1,3-dipolar cycloaddition reaction. researchgate.netresearchgate.net This reaction typically involves the in-situ generation of a nitrile oxide from an oxime precursor, which then reacts with a dipolarophile.

In the context of the target molecule, a plausible synthetic strategy would involve an intramolecular 1,3-dipolar cycloaddition. mdpi.com This approach offers the advantage of efficiently building the complex polycyclic framework in a single, stereocontrolled step. Experimental studies to support this mechanism would include:

Isolation of Intermediates: Attempts to isolate or trap proposed intermediates, such as the nitrile oxide, can provide direct evidence for the reaction pathway.

Kinetic Studies: Monitoring the reaction rate under various conditions (e.g., changing reactant concentrations, temperature) can help to determine the rate law and provide insights into the transition state.

Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹³C or ¹⁵N) and subsequent analysis of the product distribution by NMR or mass spectrometry can pinpoint bond-forming and bond-breaking steps.

Byproduct Analysis: Identification and characterization of any byproducts formed during the reaction can offer clues about competing reaction pathways. For instance, the formation of furoxan dimers can indicate the self-condensation of the nitrile oxide intermediate. beilstein-journals.org

A typical experimental setup might involve the synthesis of a precursor molecule, such as a substituted pyrrole (B145914) bearing both an aldoxime and a suitable dipolarophile. The intramolecular cycloaddition would then be induced, and the resulting researchgate.netclockss.orgDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole product would be characterized using spectroscopic techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. mdpi.com

Computational Chemistry Approaches for Mechanistic Understanding

Computational chemistry provides a powerful lens through which to view reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimentation alone. For the formation of researchgate.netclockss.orgDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole, computational methods are invaluable for understanding the energetics, regioselectivity, and stereoselectivity of the key bond-forming steps.

Density Functional Theory (DFT) has emerged as a workhorse in computational organic chemistry for its balance of accuracy and computational cost. nih.govmdpi.com DFT calculations are instrumental in locating and characterizing the transition states of the elementary steps involved in the formation of the target molecule. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. For the intramolecular 1,3-dipolar cycloaddition leading to researchgate.netclockss.orgDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole, DFT would be used to compare the activation barriers for different possible stereochemical and regiochemical pathways, thereby predicting the most likely outcome.

Table 1: Hypothetical DFT Calculated Activation Energies for Different Cycloaddition Pathways

Pathway Transition State Geometry Activation Energy (kcal/mol)
Exo Approach TS-Exo 15.2
Endo Approach TS-Endo 18.5

Note: These are representative values for illustrative purposes.

Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding the interactions between reacting molecules. researchgate.net In the context of a 1,3-dipolar cycloaddition, the key interactions are between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

The energies and coefficients of the HOMO and LUMO of the nitrile oxide and the dipolarophile within the precursor molecule would be calculated. A smaller HOMO-LUMO energy gap generally indicates a more favorable reaction. Furthermore, the analysis of the orbital coefficients at the reacting centers can be used to predict the regioselectivity of the cycloaddition. The reaction is expected to proceed in a manner that maximizes the constructive overlap between the orbitals at the termini of the dipole and dipolarophile.

Reactivity indices derived from DFT, such as the global electrophilicity index and nucleophilicity index, can also provide quantitative measures of the reactivity of the reacting partners.

Table 2: Hypothetical FMO Energies for Reacting Species

Reactant Fragment HOMO Energy (eV) LUMO Energy (eV)
Nitrile Oxide -9.8 -1.2
Dipolarophile -8.5 -0.5

Note: These are representative values for illustrative purposes.

The solvent in which a reaction is carried out can have a profound impact on its rate and selectivity. Computational models are essential for understanding these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. mdpi.com

By performing DFT calculations with the PCM, it is possible to model how the solvent stabilizes or destabilizes the reactants, intermediates, and transition states. For a polar reaction like a 1,3-dipolar cycloaddition, polar solvents are expected to stabilize the transition state more than the reactants, thus accelerating the reaction. PCM calculations can quantify this effect and help in the selection of an optimal solvent for the synthesis of researchgate.netclockss.orgDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole.

Principles of Stereochemical and Regiochemical Control

The formation of researchgate.netclockss.orgDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole via an intramolecular 1,3-dipolar cycloaddition raises important questions of stereochemical and regiochemical control.

Regiochemistry: In an intermolecular cycloaddition, the orientation of the dipole relative to the dipolarophile determines the regiochemical outcome. While the intramolecular nature of the proposed synthesis of the target molecule constrains the possible orientations, different modes of cyclization could still be possible. FMO theory and DFT calculations are the primary tools for predicting and explaining the observed regioselectivity. nih.gov The reaction will favor the pathway that leads to the thermodynamically more stable regioisomer, which is typically governed by the electronic and steric properties of the transition state.

Stereochemistry: The stereochemistry of the newly formed chiral centers in the isoxazole ring is determined by the trajectory of the cycloaddition. In an intramolecular reaction, the stereochemical outcome is often dictated by the conformational constraints of the tether connecting the dipole and the dipolarophile. The formation of either an exo or endo product will depend on the relative stabilities of the corresponding transition states. DFT calculations are crucial for determining the energies of these competing transition states and predicting the diastereoselectivity of the reaction.

By combining careful experimental design with insightful computational modeling, a comprehensive understanding of the mechanistic pathways leading to the formation of researchgate.netclockss.orgDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole can be achieved. This knowledge is not only of fundamental academic interest but also provides a practical foundation for the development of efficient and selective syntheses of this and related heterocyclic systems.

Advanced Structural Characterization and Spectroscopic Analysis in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures in organic chemistry. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the piecing together of the molecular framework.

In the analysis of fused heterocyclic systems like pyrrolo-isoxazole derivatives, ¹H NMR spectra reveal the number of different types of protons, their electronic environment (via chemical shift, δ), and their proximity to other protons (via spin-spin coupling, J). For instance, in the characterization of new pyrrolo[1,2-b]pyridazines, a related class of compounds, the regioselectivity of the cycloaddition reaction was unequivocally assigned using ¹H NMR data. nih.gov The pyrrolic proton H-6 was observed as a triplet, indicating coupling with the methylenic protons of an adjacent ethyl group. nih.gov Similarly, for a 4-(1H-indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole, distinct singlet signals for the indole-H2 and pyrrole-H2 protons were observed at δ 8.31 and 6.43 ppm, respectively. clockss.org

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts of carbon atoms are highly sensitive to their hybridization and bonding environment. For isoxazole (B147169) ring carbons in various derivatives, signals have been reported in regions around δ 108, 60, and 168 ppm, corresponding to specific carbons within the heterocyclic core. edu.krd In more complex systems, such as isoxazolyl-derived dihydroazolo-triazines, the sp³ hybridized C4 carbon of the triazine ring gives a characteristic signal in the upfield region of 67.7–70.1 ppm, confirming the non-aromatic nature of that ring. nih.gov

The combination of ¹H and ¹³C NMR, often supplemented with 2D techniques like HSQC and HMBC, allows researchers to confidently map the connectivity of the entire molecule.

Table 1: Representative ¹H and ¹³C NMR Data for Related Heterocyclic Compounds

Compound Class Nucleus Chemical Shift (δ, ppm) Description Source(s)
Pyrrolo[3,2-d]isoxazole derivative ¹H 8.31 (s) Indole-H2 proton clockss.org
¹H 6.43 (s) Pyrrole-H2 proton clockss.org
¹H 12.20 (s), 11.47 (s) NH protons clockss.org
Isoxazole derivative ¹³C ~108, ~60, ~168 Isoxazole ring carbons edu.krd
Dihydroazolo-triazine derivative ¹³C 67.7 - 70.1 C4 of dihydrotriazine ring nih.gov
¹H 6.26 - 6.48 C4H proton of triazine ring nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise mass of a molecule, which in turn allows for the confident confirmation of its elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

In academic research involving the synthesis of novel heterocyclic compounds, HRMS is a standard method for characterization. For example, in a study exploring an intramolecular route to pyrrolo[3,4-b]isoxazoles, the molecular formula of a hydroxamate intermediate (C₁₃H₁₈N₂O₃) was confirmed by HRMS. core.ac.uk The calculated mass for the molecular ion [M]⁺ was 250.1317, while the experimentally found mass was 250.1310, a difference of only 0.0007, which is well within the accepted margin of error. core.ac.uk Similarly, the structures of newly synthesized isoxazolyl-derived dihydroazolo-triazines were supported by HRESMS analysis, which showed the correct [M+H]⁺ ion peaks corresponding to their proposed molecular formulas. nih.gov

Table 2: Example of HRMS Data for Molecular Formula Confirmation

Proposed Formula Ion Calculated m/z Found m/z Source(s)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum.

For compounds containing the isoxazole ring, specific absorption bands are expected. The IR spectrum of one isoxazole derivative showed a peak at 1153 cm⁻¹ attributed to the N-O stretch, a peak at 1276 cm⁻¹ for the C-N stretch, and a peak at 1068 cm⁻¹ for the C-O stretch of the isoxazole ring. rjpbcs.com In studies of other isoxazole derivatives, the C-H stretching of the isoxazole ring itself appeared in the range of 3050–3158 cm⁻¹, while the characteristic C-O-N stretching frequency was observed around 1222-1235 cm⁻¹. edu.krdorientjchem.org The presence or absence of certain peaks, such as a strong carbonyl (C=O) absorption, can confirm whether a reaction has proceeded as expected. edu.krdrjpbcs.com

Table 3: Characteristic IR Absorption Frequencies for Isoxazole-Related Functional Groups

Functional Group Absorption Range (cm⁻¹) Description Source(s)
C-O-N stretch 1218 - 1265 Isoxazole ring edu.krd
N-O stretch ~1153 Isoxazole ring rjpbcs.com
C-N stretch ~1276 Isoxazole ring rjpbcs.com
C-O stretch ~1068 Isoxazole ring rjpbcs.com

X-ray Diffraction (XRD) for Definitive Structural and Configurational Assignment

Single-crystal X-ray diffraction (XRD) stands as the gold standard for molecular structure determination. It provides an unambiguous, three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters.

While other spectroscopic methods provide evidence for a proposed structure, XRD offers definitive proof. In the synthesis of complex heterocyclic systems, XRD can be particularly valuable, especially when unexpected products are formed. For instance, an attempted enamine formation reaction yielded an unexpected mixed urea (B33335) product, the structure of which was unequivocally revealed by an X-ray crystal structure determination. core.ac.uk

In another study, the molecular structure of a complex isoxazolyl-substituted dihydroazolo-triazine was confirmed by single-crystal XRD. nih.gov The analysis revealed that the asymmetric unit contained two independent molecules with slightly different conformations due to rotation around a C-C single bond. nih.gov This level of detail, including the planarity of different ring systems and the nature of intermolecular interactions like hydrogen bonds that dictate the crystal packing, is only accessible through XRD analysis. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
core.ac.ukedu.krdDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole
4-(1H-indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole
Pyrrolo[1,2-b]pyridazines
Thiazolo[4,5-c]isoxazole
Pyrrolo[3,4-b]isoxazoles

Theoretical Studies and Computational Predictions For 1 2 Dioxolo 4,5 D Pyrrolo 1,2 B Isoxazole

Prediction of Reactive Behavior Using Molecular Electrostatic Potentials

No molecular electrostatic potential (MEP) maps for nih.govresearchgate.netDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole have been reported in the scientific literature. MEP analysis is a valuable computational tool for predicting the reactive sites of a molecule by mapping the electrostatic potential onto the electron density surface. This would allow for the identification of regions susceptible to electrophilic or nucleophilic attack.

Conformational Analysis and Energetic Profiles

A conformational analysis of nih.govresearchgate.netDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been documented. This type of study is crucial for understanding the flexibility and three-dimensional structure of the molecule, which in turn influences its biological activity and material properties.

Application of Advanced Computational Methodologies in Heterocyclic Synthesis Design

There is no information available on the application of advanced computational methodologies specifically for the design of synthetic routes to nih.govresearchgate.netDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole. Computational approaches are increasingly used to predict reaction outcomes, optimize reaction conditions, and design novel synthetic pathways for complex heterocyclic systems. The absence of such studies for this particular compound highlights a gap in the current body of research.

Role Of 1 2 Dioxolo 4,5 D Pyrrolo 1,2 B Isoxazole As a Synthetic Intermediate

Building Block for the Construction of Complex Polycyclic Systems

Fused heterocyclic compounds are invaluable starting materials for the synthesis of larger, more complex polycyclic systems. The nih.govbeilstein-journals.orgDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole core can serve as a foundational unit that can be further elaborated through annulation and cycloaddition reactions. For instance, synthetic strategies applied to other pyrrole-containing systems, such as domino Diels-Alder reactions, have been used to efficiently construct polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles. beilstein-journals.org A similar approach could potentially be applied to the pyrrole (B145914) moiety within the title compound to fuse additional carbocyclic or heterocyclic rings.

The synthesis of new polycyclic aromatic compounds, including pyrrolo-quinoxalines and thienotriazolopyrimidines, often starts from a core heterocyclic structure which is then elaborated through cyclization reactions. mdpi.com The nih.govbeilstein-journals.orgDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole scaffold could similarly be functionalized and then subjected to cyclization conditions to build intricate, multi-ring systems relevant to materials science and medicinal chemistry.

Table 1: Potential Reactions for Polycyclic System Construction

Reaction Type Reactant on Scaffold Reagent Resulting Structure
Diels-Alder Reaction Pyrrole ring Dienophile (e.g., maleimide) Fused carbazole-like system
Oxidative Cyclization Functionalized scaffold Oxidizing agent New fused aromatic ring
Annulation Pyrrole N-H or C-H Bifunctional electrophile Additional heterocyclic ring

Intermediate in the Synthesis of Analogous and Related Heterocycles

The inherent reactivity of the isoxazole (B147169) ring makes it a versatile functional group that can be transformed into other structural motifs. Isoxazole derivatives are known to be valuable synthetic units that can be converted into β-hydroxy ketones, β-hydroxy nitriles, and α,β-unsaturated oximes. researchgate.net The isoxazole moiety within the nih.govbeilstein-journals.orgDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole structure could undergo reductive ring-opening to unmask new functionalities. These newly formed functional groups can then be manipulated to re-cyclize into different heterocyclic systems, providing a pathway to a diverse range of analogues.

Furthermore, readily available intermediates like 3-methylisoxazol-5-amine have been used to synthesize a variety of fused heterocycles, including isoxazolo[5,4-b]pyridine (B12869864) and pyrrolo[3,2-d]isoxazole. clockss.org This highlights the utility of the isoxazole core in constructing related heterocyclic systems. The title compound could serve as a more complex starting point for similar transformations, leading to novel and structurally diverse molecular frameworks. The synthesis of related pyrrolo[3,4-d]isoxazole derivatives has also been explored, demonstrating the accessibility of this class of compounds. researchgate.net

Table 2: Transformations for Synthesizing Related Heterocycles

Transformation Reagents Intermediate Final Product
Isoxazole Ring Opening H₂, Raney Ni Enaminoketone Substituted Pyrrole or Pyridine
Cycloaddition in situ generated nitrile oxide Phenylacetylene Isoxazole derivative
Intramolecular Cyclization Functionalized side chain Acid or Base New fused ring system

Application in Scaffold Hopping and Core Structure Editing Methodologies

Scaffold hopping is a prominent strategy in medicinal chemistry used to identify novel core structures for bioactive compounds, often to improve properties such as potency, selectivity, pharmacokinetics, or to escape existing patent claims. This technique involves replacing a central molecular scaffold with a structurally different but functionally equivalent one. The rigid, three-dimensional structure of nih.govbeilstein-journals.orgDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole makes it an intriguing candidate for scaffold hopping.

In drug discovery programs, extensive scaffold-hopping exercises are often employed to overcome issues like poor solubility or toxicity in a lead series. dundee.ac.uk For example, a computational scaffold-hopping approach was used to replace the pyrrole ring in pyrrolo[1,2-a]quinoxaline, leading to new inhibitors of the PTP1B enzyme. nih.gov Similarly, hopping from an indole (B1671886) to an indazole scaffold has yielded potent dual inhibitors of MCL-1/BCL-2 proteins. rsc.org The nih.govbeilstein-journals.orgDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole core could be used to replace existing heterocyclic scaffolds in known drugs, potentially leading to new chemical entities with improved therapeutic profiles.

Utilization in Divergent Synthesis Approaches for Chemical Libraries

Divergent synthesis is a powerful strategy for generating chemical libraries, where a common intermediate is systematically modified to produce a wide array of structurally related compounds. This approach is highly valuable for exploring structure-activity relationships (SAR) and for the discovery of new bioactive molecules. The nih.govbeilstein-journals.orgDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole core is well-suited to serve as such a common intermediate.

A key principle in divergent synthesis is the ability to introduce molecular diversity at a late stage. For instance, a strategy for the total synthesis of pyrroloiminoquinone alkaloids was designed to allow for late-stage diversification, enabling the synthesis of multiple natural products from a common precursor. rsc.org The nih.govbeilstein-journals.orgDioxolo[4,5-d]pyrrolo[1,2-b]isoxazole scaffold could be decorated with various functional groups at different positions on its rings. These functionalized cores could then be subjected to a range of reactions to append different substituents, rapidly building a library of diverse molecules. Reagent-assisted regio-divergent methods, which allow for the selective formation of different isomers from a common starting material, could also be employed to maximize the diversity of the resulting chemical library. rsc.org

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